Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, iodide
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Overview
Description
Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, iodide is a chemical compound that belongs to the class of pyridinium salts. It is characterized by the presence of a pyridinium ring substituted with a methyl group and a pyrrole ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, iodide typically involves the reaction of 1-methyl-4-(1H-pyrrol-1-yl)pyridine with iodine. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Formation of pyridinium N-oxide derivatives.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of pyridinium salts with different anions.
Scientific Research Applications
Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The pyridinium and pyrrole rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, chloride
- Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, bromide
- Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, hydroxide
Uniqueness
Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, iodide is unique due to its specific iodide ion, which imparts distinct reactivity and properties compared to its chloride, bromide, and hydroxide counterparts. The iodide ion can participate in unique substitution reactions and has different solubility and stability characteristics .
Properties
CAS No. |
60795-36-0 |
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Molecular Formula |
C10H11IN2 |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
1-methyl-4-pyrrol-1-ylpyridin-1-ium;iodide |
InChI |
InChI=1S/C10H11N2.HI/c1-11-8-4-10(5-9-11)12-6-2-3-7-12;/h2-9H,1H3;1H/q+1;/p-1 |
InChI Key |
BZTDGUJLYXKFJT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)N2C=CC=C2.[I-] |
Origin of Product |
United States |
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